

Structure-Activity Relationship (SAR) of 3-Hydroxymethyl-4-Quinololinol Derivatives: A Technical Guide

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 4-Hydroxy-3-hydroxymethylquinoline |
| CAS No.: | 82121-18-4 |
| Cat. No.: | B033331 |

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Executive Summary: The "Pivot Point" Scaffold

The 3-hydroxymethyl-4-quinolinol core represents a critical chemical junction in medicinal chemistry. While the 4-quinolinol (or 4-quinolone) scaffold is historically renowned for the 3-carboxy derivatives (fluoroquinolone antibiotics, HIV integrase inhibitors), the 3-hydroxymethyl variant serves a distinct and dual purpose:

- **As a Versatile Intermediate:** It acts as the reduction product of the 3-carboxylate or 3-formyl group, serving as a "gateway" scaffold for synthesizing lipophilic ethers, esters, and amines that modulate bioavailability.
- **As a Unique Pharmacophore:** In specific contexts (e.g., HIV Reverse Transcriptase inhibition, anticancer intercalation), the 3-hydroxymethyl group provides a hydrogen-bond donor/acceptor motif distinct from the ionizable carboxylate, altering the molecule's pKa, solubility, and metal-chelating properties.

This guide dissects the SAR of this scaffold, moving beyond standard antibiotic dogma to explore its specific utility in antiviral and antineoplastic applications.

Chemical Space & Tautomerism

Before analyzing biological activity, one must define the active species. 4-quinolinols exist in a tautomeric equilibrium with 4-quinolones.

- **The Tautomer:** In polar solvents and biological media, the 4-quinolone (oxo) form generally predominates over the 4-quinolinol (enol) form.
- **The Consequence:** The "3-hydroxymethyl-4-quinolinol" is functionally often a 3-hydroxymethyl-4-pyridone fused to a benzene ring. This structural reality dictates its ability to chelate divalent metals (Mg^{2+} , Mn^{2+}) in enzyme active sites.

Synthesis Pathway (Gould-Jacobs Adaptation)

The most robust route to this scaffold involves the reduction of the corresponding 3-ester, derived via the Gould-Jacobs reaction.

Protocol Summary:

- **Condensation:** Aniline + Diethyl ethoxymethylenemalonate

Enamine (

C).

- **Cyclization:** Thermal cyclization in diphenyl ether (

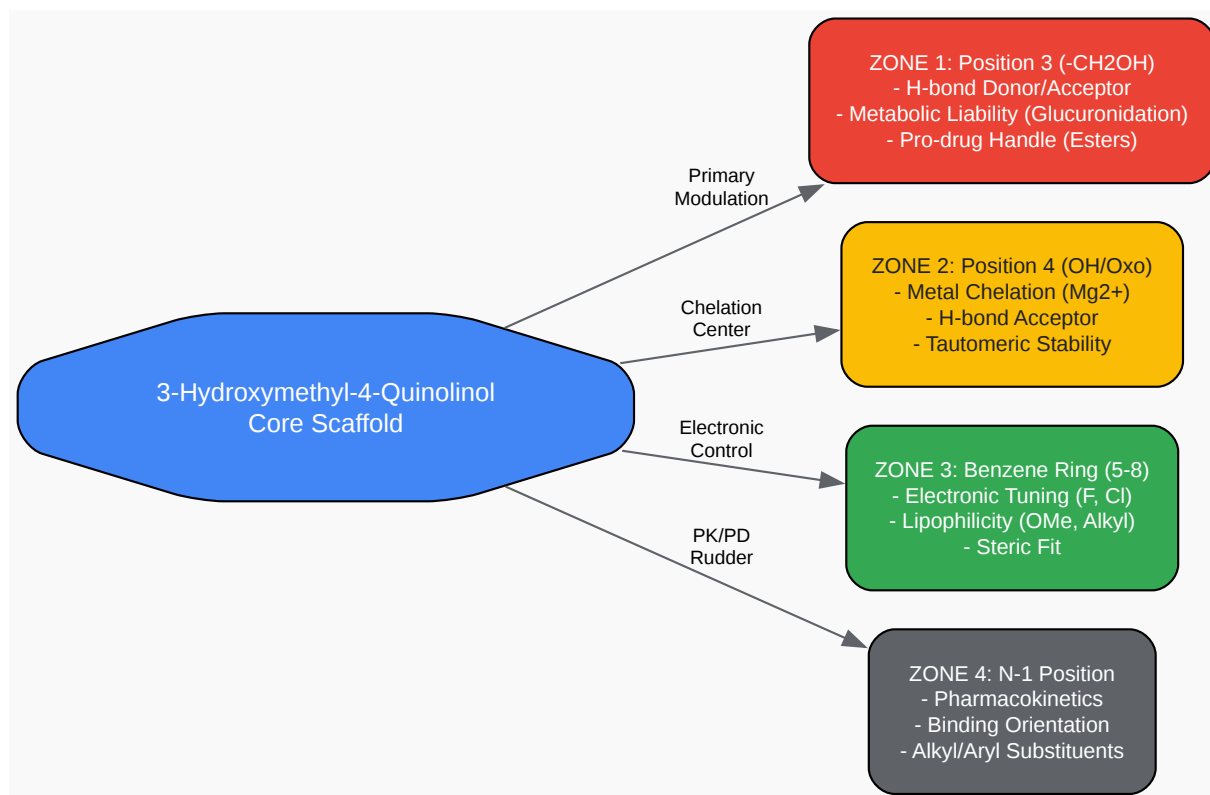
C)

3-ethoxycarbonyl-4-quinolone.

- **Reduction:** Selective reduction of the ester using Lithium Aluminum Hydride ($LiAlH_4$) or Diisobutylaluminum hydride (DIBAL-H) yields the 3-hydroxymethyl derivative.

SAR Analysis: The Four Zones of Modulation

The biological activity of 3-hydroxymethyl-4-quinolinol derivatives is governed by four distinct structural zones.



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Figure 1: The four primary zones of modification for the 3-hydroxymethyl-4-quinolinol scaffold.

Zone 1: The 3-Hydroxymethyl "Warhead"

Unlike the 3-carboxylate (which is ionized at physiological pH), the 3-hydroxymethyl group is neutral.

- **H-Bonding:** It can serve as both a donor and acceptor. In HIV-1 integrase, while the carboxylate is preferred for Mg²⁺ coordination, the hydroxymethyl group can interact with adjacent residues (e.g., viral DNA phosphate backbone) or serve as a bioisostere in mutants resistant to acid-containing drugs.

- Metabolic Liability: The primary -OH is a "soft spot" for Phase II metabolism (glucuronidation), leading to rapid clearance.
 - SAR Fix: Methylation (methoxymethyl) or steric protection (alpha-methylation) often improves metabolic stability but may reduce H-bond donor capacity.
- Activity Cliff:
 - Antibacterial (Gyrase): Replacing -COOH with -CH₂OH usually abolishes activity. The acid is non-negotiable for the specific salt bridge with the gyrase enzyme.
 - Anticancer/Antiviral: The -CH₂OH is often tolerated or preferred if the target requires intercalation (planar stacking) rather than ionic bridging.

Zone 2: The 4-Oxo/Hydroxy Motif

- Metal Chelation: The carbonyl oxygen at C4 (in the quinolone form) and the substituent at C3 form a bidentate chelation site.
- Mechanism: In HIV integrase inhibition, this motif binds the two Mg²⁺ ions in the catalytic core. The 3-hydroxymethyl group provides a weaker chelation axis compared to the carboxylate, but specific derivatives (e.g., 3-hydroxy-4-pyrone analogs) show that hydroxyl groups can support chelation if the geometry is correct.

Zone 3: The Benzenoid Ring (Positions 5, 6, 7, 8)

- Position 6 (Fluorine): Critical for cellular penetration and potency (the "fluoroquinolone" legacy). In 3-hydroxymethyl derivatives, a 6-F atom enhances lipophilicity and metabolic stability.
- Position 7 (Amine/Heterocycle): A bulky basic group (piperazine, pyrrolidine) here improves spectrum and solubility.
- Position 5 & 8 (Hydroxyls):
 - Case Study: 3,5,8-Trihydroxy-4-quinolone is a natural product inhibitor of HIV-1 Reverse Transcriptase (RT). The 5-OH and 8-OH groups are essential for binding to the RNase H domain of RT, a mechanism distinct from the integrase strand transfer inhibition.

Zone 4: N-1 Substitution

- **Steric Bulk:** Ethyl, cyclopropyl, or 2,4-difluorophenyl groups are standard. They control the spatial orientation of the molecule in the hydrophobic pocket of the target enzyme.
- **Antiviral Specificity:** For integrase inhibitors (like Elvitegravir precursors), a bulky benzyl or specific aromatic group at N-1 is often required to fill the viral DNA binding trench.

Therapeutic Applications & Mechanism[3][4]

A. Antiviral Activity (HIV-1)

While 3-carboxy quinolones (e.g., Elvitegravir) target Integrase, 3-hydroxymethyl and poly-hydroxylated variants often shift activity toward Reverse Transcriptase (RT) or serve as dual inhibitors.

- **Mechanism:** The 3-hydroxymethyl group can mimic the sugar moiety of a nucleoside or interact with the "knuckles" of the RT enzyme.
- **Key Insight:** 3,5,8-trihydroxy-4-quinolone binds HIV-1 RT with
 . The 8-OH is crucial; removing it drops potency significantly.

B. Anticancer Activity

Derivatives of 3-hydroxymethyl-4-quinolinol are explored as intercalating agents or tubulin inhibitors.[1]

- **Strategy:** The -CH₂OH group is often esterified with lipophilic acids or converted to a hydrazone to create a "linker" that allows the planar quinoline core to stack between DNA base pairs, causing cytotoxicity in rapidly dividing cells (e.g., MCF-7, HeLa lines).

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethyl-4-Quinolone

A self-validating reduction protocol.

Reagents:

- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Starting Material)
- Lithium Aluminum Hydride (LiAlH₄) (Reductant)
- Tetrahydrofuran (THF), anhydrous (Solvent)

Step-by-Step:

- Preparation: In a flame-dried 3-neck flask under Argon, suspend 1.0 eq of the ester in anhydrous THF (0.2 M concentration).
- Addition: Cool to 0°C. Add 2.5 eq of LiAlH₄ (1.0 M in THF) dropwise over 30 mins. Caution: Gas evolution.
- Reflux: Warm to room temperature, then reflux (C) for 4-6 hours. Monitor by TLC (the alcohol is more polar than the ester).
- Quench (Fieser Method): Cool to 0°C. Carefully add water (mL), then 15% NaOH (mL), then water (mL) where is grams of LiAlH₄ used.
- Isolation: Filter the granular white precipitate. Acidify the filtrate with acetic acid to pH 6-7 to precipitate the quinolone (if it is the NH form).
- Purification: Recrystallize from DMF/Ethanol.

Protocol 2: Spectroscopic Validation

- ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm).
- Diagnostic Signal: The methylene protons (-CH₂OH) will appear as a singlet or doublet (if coupling with OH) around 4.3 - 4.6 ppm. The 4-OH/NH tautomer often shows a broad singlet

>11 ppm.

Data Summary: Activity Profiles

| Derivative Type | C-3 Substituent | C-6 Substituent | Primary Target | Activity Trend |
|---------------------|---------------------------|--------------------|----------------|----------------------------------|
| Classic Antibiotic | -COOH | -F | DNA Gyrase | High Potency (nM) |
| Reduced Variant | -CH ₂ OH | -F | DNA Gyrase | Inactive / Very Low |
| RT Inhibitor | -OH / -CH ₂ OH | -H (with 5,8-diOH) | HIV-1 RT | Moderate () |
| Anticancer | -CH ₂ -O-Acyl | -H / -Cl | Tubulin / DNA | Variable () |
| Integrase Precursor | -CH ₂ OH | -F | HIV Integrase | Low (Requires oxidation to acid) |

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